4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC13811201
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid -](/images/structure/VC13811201.png)
Specification
Molecular Formula | C14H11FO2 |
---|---|
Molecular Weight | 230.23 g/mol |
IUPAC Name | 2-fluoro-3-methyl-5-phenylbenzoic acid |
Standard InChI | InChI=1S/C14H11FO2/c1-9-7-11(10-5-3-2-4-6-10)8-12(13(9)15)14(16)17/h2-8H,1H3,(H,16,17) |
Standard InChI Key | UJXISFPNQJTRLQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1F)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=CC(=C1F)C(=O)O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The molecular formula of 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid is , with a molecular weight of 244.26 g/mol . The biphenyl core consists of two benzene rings connected by a single bond, with substituents strategically positioned to influence electronic and steric properties. The fluorine atom at the 4-position and methyl group at the 5-position create a sterically hindered environment, while the carboxylic acid group at the 3-position introduces hydrogen-bonding capabilities and acidity (pKa ≈ 2.5–3.5) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2055398-37-1 | |
Molecular Formula | ||
Molecular Weight | 244.26 g/mol | |
Melting Point | Not reported | – |
logP | Estimated 3.1–3.5 | |
Solubility | Low in water; soluble in DMSO |
Synthesis and Manufacturing
Retrosynthetic Analysis
The biphenyl backbone is typically constructed via Suzuki-Miyaura cross-coupling, combining a fluorinated benzene boronic acid with a methyl-substituted bromobenzene derivative. Subsequent carboxylation at the 3-position could be achieved through directed ortho-metalation or Kolbe-Schmitt carboxylation .
Reported Synthetic Routes
While no direct synthesis of 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid has been published, a plausible pathway involves:
-
Suzuki Coupling: Reacting 4-fluoro-3-methylphenylboronic acid with 3-bromobenzoic acid under palladium catalysis .
-
Carboxylation: Directing a methyl- and fluorine-substituted biphenyl precursor to undergo carboxylation using CO under high pressure .
Table 2: Comparative Synthesis Strategies for Biphenyl Carboxylic Acids
Method | Yield (%) | Purity (%) | Key Reagents | Reference |
---|---|---|---|---|
Suzuki-Miyaura | 65–78 | >95 | Pd(PPh), NaCO | |
Kolbe-Schmitt | 45–60 | 90 | CO, KCO |
Industrial-Scale Production
Commercial suppliers like Reagentia offer the compound in milligram to gram quantities, with prices ranging from €594.95 (100 mg) to €834.33 (250 mg) . Scaling production would require optimizing catalyst loading and purification steps to reduce costs.
Compound | Target | IC | Model System | Reference |
---|---|---|---|---|
CF-substituted oxazine | BACE1 | 2.3 nM | Rat CSF Aβ reduction | |
Benzoxazole-piperazine | A-549 cells | 8.7 µM | In vitro cytotoxicity |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume